molecular formula C17H23FN6 B2727491 3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole CAS No. 2380099-08-9

3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Cat. No. B2727491
CAS RN: 2380099-08-9
M. Wt: 330.411
InChI Key: QVUYTXRXZMXPGE-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure features two nitrogen atoms and three carbon atoms. It also contains a piperazine ring, which is a type of organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and piperazine rings, as well as the fluoropyrimidine group. These groups could potentially participate in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrazole and piperazine rings, as well as the electron-withdrawing fluorine atom in the fluoropyrimidine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen and fluorine atoms could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain piperazine rings act as antagonists at various types of neurotransmitter receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through experimental studies.

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or material science. This could involve studying its biological activity, reactivity under various conditions, and interactions with other molecules .

properties

IUPAC Name

3-[[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6/c1-12-16(18)17(20-11-19-12)24-8-6-23(7-9-24)10-15-13-4-3-5-14(13)21-22(15)2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUYTXRXZMXPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)CC3=C4CCCC4=NN3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-4-methyl-6-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]pyrimidine

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